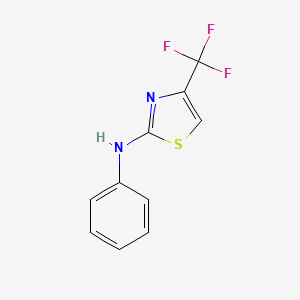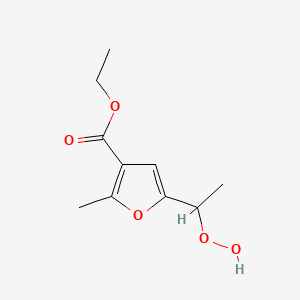![molecular formula C18H17ClN2O2S B14281974 4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid CAS No. 136122-22-0](/img/structure/B14281974.png)
4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid is a complex organic compound that features a benzimidazole core linked to a butanoic acid moiety via a sulfanyl group. The presence of a 4-chlorophenyl group adds to its structural diversity, making it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction where the benzimidazole core is alkylated with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst.
Attachment of the sulfanyl group: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the butanoic acid moiety: Finally, the compound is subjected to a reaction with a butanoic acid derivative, often through esterification followed by hydrolysis to yield the final product.
Chemical Reactions Analysis
4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid undergoes various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron in hydrochloric acid.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Esterification: The carboxylic acid group can form esters when reacted with alcohols in the presence of acid catalysts.
Scientific Research Applications
4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid can be compared with other similar compounds:
Similar Compounds: Compounds like 4-[(4-Chlorophenyl)carbamoyl]butanoic acid and other benzimidazole derivatives.
Uniqueness: The presence of the sulfanyl group and the specific arrangement of functional groups make it unique, offering distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
136122-22-0 |
|---|---|
Molecular Formula |
C18H17ClN2O2S |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylbutanoic acid |
InChI |
InChI=1S/C18H17ClN2O2S/c19-14-9-7-13(8-10-14)12-21-16-5-2-1-4-15(16)20-18(21)24-11-3-6-17(22)23/h1-2,4-5,7-10H,3,6,11-12H2,(H,22,23) |
InChI Key |
JIHCDLLTCVSREF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
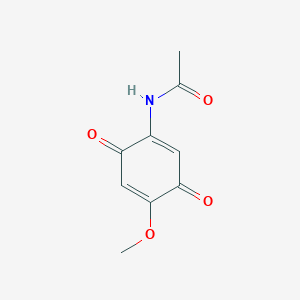


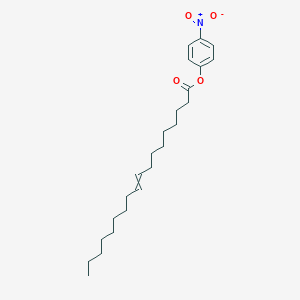
![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)
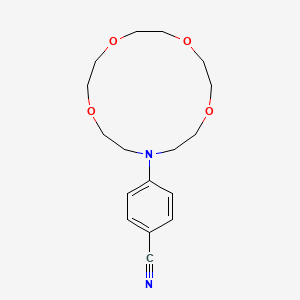
![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
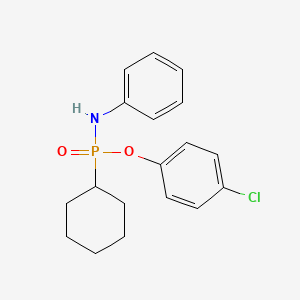
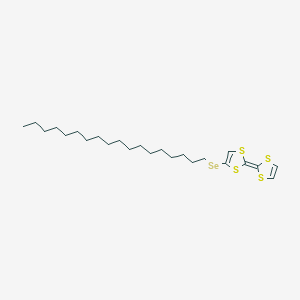
![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)
